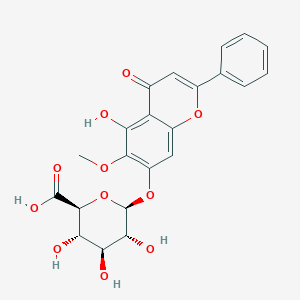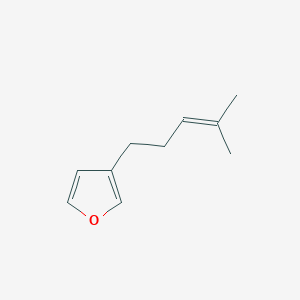
Perillene
Overview
Description
Perillene is a natural monoterpene that consists of a furan ring with a six-carbon homoprenyl side chain. It is a component of the essential oil obtained by extraction of the leaves of Perilla frutescens . This compound has a strong and fresh citrus-flowery note and is a trace constituent of numerous plant-essential oils .
Mechanism of Action
Target of Action
It has been found to elicit distinct electrophysiological responses in the antennae of the apple blossom weevil . It has been suggested that Perillene is one of several molecules in the emanation bouquet of apple tree buds which may be used by adult weevils as chemical cues to discrimination during host-searching behavior .
Mode of Action
It is known that the conversion of β-myrcene to the furanoid flavor compound this compound by pleurotus ostreatus was investigated using trideutero β-myrcene, trideutero α-(z)-acaridiol, and non-labeled 1,2- and 3,10-epoxy-β-myrcene, α,α-acarilactol, and this compound as substrates .
Biochemical Pathways
The formation of α-(Z)-acaridiol was the metabolic bottleneck of the conversion of β-myrcene to this compound . Once formed, this key intermediate was rapidly oxidized, and the resulting cyclic lactol was dehydrated to yield this compound . Bioconversion of the supplemented this compound to α,α-acariolide indicated that this compound was another intermediate of the pathway and prone to further oxidative degradation .
Pharmacokinetics
It is known that the compound is a component of the essential oil obtained by extraction of the leaves of perilla frutescens , suggesting that it is likely absorbed and distributed in the body when consumed
Result of Action
This compound has been claimed to have anti-inflammatory and bactericidal action . The data suggest that the fungus converted the cytotoxic β-myrcene in its environment into a metabolically usable carbon source along this route .
Action Environment
Environmental factors can significantly influence the volatile compounds composition, phenolics, and the biological activity of plant species . .
Biochemical Analysis
Biochemical Properties
Perillene plays a significant role in biochemical reactions. It is involved in the biosynthesis of monoterpenes in Perilla frutescens . The enzymes and proteins it interacts with include those involved in the MVA and MEP pathways . The nature of these interactions involves the conversion of precursor compounds into this compound .
Cellular Effects
This compound has been found to elicit distinct electrophysiological responses in the antennae of the apple blossom weevil . This suggests that this compound may influence cell function by interacting with specific cellular receptors or signaling pathways. Detailed studies on its effects on gene expression and cellular metabolism are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with enzymes in the biosynthesis pathway of monoterpenes . It is formed from the conversion of precursor compounds, such as perillaldehyde (PA), perillaketone (PK), and piperitenone (PT), through the action of specific enzymes
Metabolic Pathways
This compound is involved in the metabolic pathways of monoterpene biosynthesis in Perilla frutescens . It interacts with enzymes in the MVA and MEP pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Perillene can be synthesized from β-myrcene through a series of reactions involving epoxide formation, cleavage, and oxidation . The conversion of β-myrcene to this compound involves the formation of myrcene diols from the cleavage of myrcene epoxides, followed by oxidation and dehydration to yield this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of essential oils from Perilla frutescens leaves. The extraction method includes steam distillation, which is commonly used to obtain this compound along with other essential oil components . Additionally, biotechnological methods using submerged cultures of Pleurotus ostreatus have been explored for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Perillene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form α, α-acarilactol and other oxidative degradation products.
Reduction: Reduction reactions involving this compound are less common but can be explored for specific applications.
Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidants under controlled conditions.
Substitution: Catalysts such as Li2CuCl4 have been used in cross-coupling reactions involving this compound.
Major Products Formed
Oxidation Products: α, α-acarilactol and other oxidative degradation products.
Substitution Products: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Perillene has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Perillaldehyde: Another monoterpene found in Perilla frutescens with similar chemical properties.
Rosefuran: A structurally isomeric furanomonoterpene synthesized from similar starting materials.
Solanofuran: A norisoprenoid furan with similar biogenetic origins.
Uniqueness of Perillene
This compound is unique due to its specific chemical structure, which imparts a strong citrus-flowery note. Its role as a defensive allomone and its distinct electrophysiological responses in insects further highlight its uniqueness .
Properties
IUPAC Name |
3-(4-methylpent-3-enyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGKCOFXDHYSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=COC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202167 | |
| Record name | Perillene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-52-6 | |
| Record name | Perillene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perillene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perillene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERILLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of perillene?
A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While the provided research papers do not delve into detailed spectroscopic analyses, they often utilize GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , ] to identify and quantify this compound in complex mixtures, such as essential oils. NMR (Nuclear Magnetic Resonance) data might be available in specialized databases or require dedicated spectroscopic investigation.
Q3: What are the natural sources of this compound?
A3: this compound is found in the essential oils of various plants, notably Perilla frutescens [, ], Elsholtzia ciliata [, ], and Citrus grandis []. It has also been identified in the volatile profiles of Rosa banksiae varieties [], Caragana species [], and Florence fennel [], among others [, , , , , ].
Q4: How is this compound biosynthesized?
A4: Research suggests that this compound biosynthesis in Perilla frutescens involves specific genes (N, Fr1, and Fr5) that control the conversion of precursors like trans-citral []. In Pleurotus ostreatus, a fungus capable of biotransforming β-myrcene into this compound, the pathway involves epoxidation and subsequent ring opening of β-myrcene, leading to the formation of α-acaridiol, which is further oxidized to this compound [, ].
Q5: Are there synthetic routes to produce this compound?
A5: Yes, several synthetic methods have been developed for this compound. These include:
- Alkylation of 3-bromofuran []
- Bioconversion of β-myrcene using Pleurotus ostreatus [, ]
- Synthesis from methallyl alcohol and prenyl chloride []
- Radical cyclization of 2-bromo-1-ethoxyethyl alk-2-ynyl ethers []
- Synthesis via unsaturated lactones from non-furanoid intermediates []
- Reductive annulation of 1,1,1-trichloroethyl propargyl ethers []
- Reactions of α-oxo ketene dithioacetals with dimethylsulfonium methylide []
- Regio-controlled prenylation of 3-furylmethylmagnesium bromide in the presence of copper(I) iodide []
- Li2CuCl4-catalyzed cross-coupling reaction of allylic carbonates []
- A convenient synthesis utilizing 3-alkyl- and 3-alkenylfurans []
Q6: What is the odor profile of this compound?
A6: this compound possesses a unique flowery citrus-like aroma []. It is often described as having a peppery, citrusy, and slightly woody scent.
Q7: How does the structure of this compound relate to its odor?
A7: Studies comparing furans and thiophenes related to rose furan and this compound revealed that the difference in odor between the furan and thiophene analogs is surprisingly small, particularly for this compound and thiothis compound []. This suggests that the furan ring system is crucial for the characteristic odor, while the oxygen-sulfur exchange has a minor impact. The position and structure of the side chain also play a role in odor, but their influence seems less significant within the compared compounds [].
Q8: Does this compound exhibit any biological activity?
A8: While the provided research focuses primarily on this compound's occurrence, synthesis, and aroma, some studies suggest potential biological roles:
- Insect Attraction: this compound, along with other volatiles, was found to attract the apple blossom weevil (Anthonomus pomorum) to apple tree buds, suggesting its role as a potential chemical cue for host-searching behavior [].
- Insect Repellent: Conversely, this compound was identified as a potential repellent for Chlorophorus caragana, a trunk borer, highlighting the context-dependent nature of its biological activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


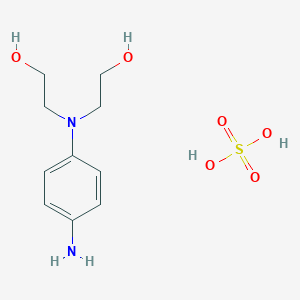
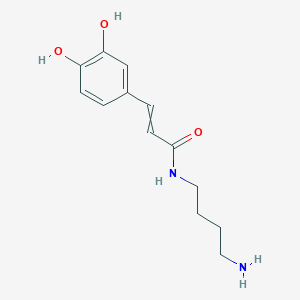
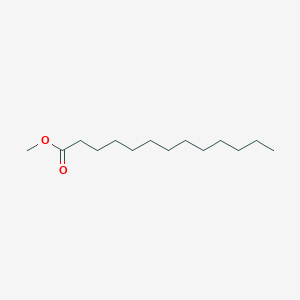
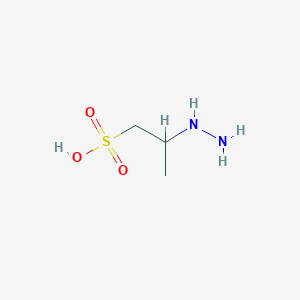
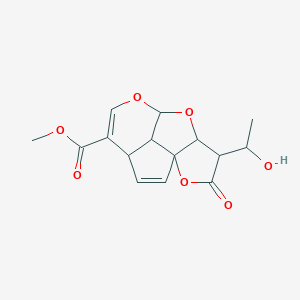
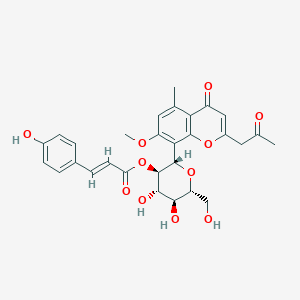
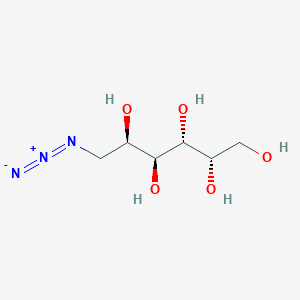
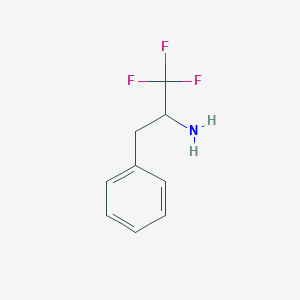
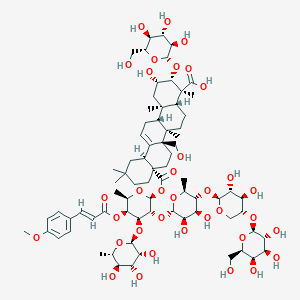
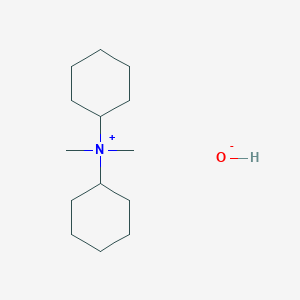
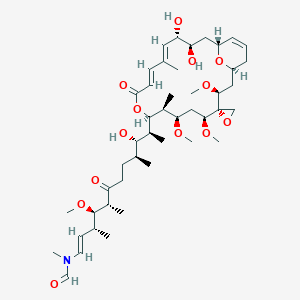
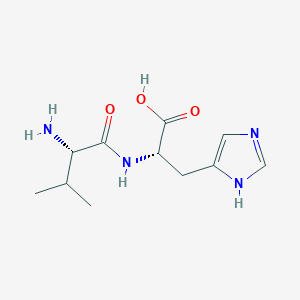
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
